molecular formula C14H25NO4 B13087087 Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate

Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate

Cat. No.: B13087087
M. Wt: 271.35 g/mol
InChI Key: XDOCUQZTCVZLRX-UHFFFAOYSA-N
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Description

Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group, a cyclohexyl group, and an amino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate typically involves the reaction of tert-butoxycarbonyl chloride with cyclohexylamine to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
  • Methyl 2-((tert-butoxycarbonyl)(phenyl)amino)acetate
  • Methyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate

Uniqueness

Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h11H,5-10H2,1-4H3

InChI Key

XDOCUQZTCVZLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1CCCCC1

Origin of Product

United States

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